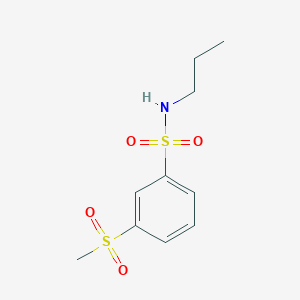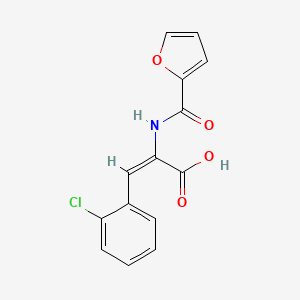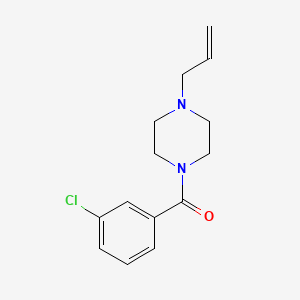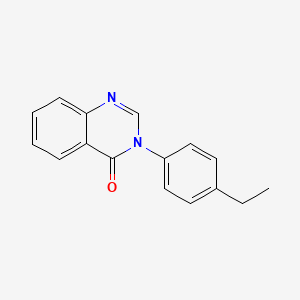![molecular formula C17H23N3O2 B5329528 N,3,3-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide](/img/structure/B5329528.png)
N,3,3-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,3,3-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide, also known as TMOB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. TMOB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 333.47 g/mol.
Mécanisme D'action
The mechanism of action of N,3,3-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide involves the formation of a complex with metal ions or biomolecules, resulting in a change in the fluorescence properties of the compound. This change in fluorescence can be used to detect the presence of the metal ion or biomolecule.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity and is not known to have any significant biochemical or physiological effects. However, further studies are needed to fully understand the potential effects of this compound on biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N,3,3-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide is its high sensitivity and selectivity for metal ions and biomolecules. This compound is also easy to synthesize and can be used in a variety of experimental conditions. However, one limitation of this compound is its limited solubility in aqueous solutions, which can limit its use in certain experimental setups.
Orientations Futures
There are several future directions for the research and development of N,3,3-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide. One area of research is the development of this compound-based fluorescent probes for the detection of other metal ions and biomolecules. Another area of research is the optimization of the synthesis method for this compound to improve its yield and purity. Additionally, further studies are needed to fully understand the potential applications of this compound in biological systems.
Méthodes De Synthèse
The synthesis of N,3,3-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide involves the reaction of 4-methylbenzohydrazide with 3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl) methanol in the presence of triethylamine and acetic anhydride. The resulting product is then treated with 3,3-dimethylbutyryl chloride to yield this compound.
Applications De Recherche Scientifique
N,3,3-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is in the field of fluorescence sensing. This compound has been found to be an effective fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. This compound has also been used as a fluorescent probe for the detection of proteins and DNA.
Propriétés
IUPAC Name |
N,3,3-trimethyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-12-6-8-13(9-7-12)16-18-14(22-19-16)11-20(5)15(21)10-17(2,3)4/h6-9H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWICETJKGHIAOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN(C)C(=O)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine](/img/structure/B5329451.png)



![1-{[2-chloro-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}-4-methylpiperazine](/img/structure/B5329488.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylonitrile](/img/structure/B5329490.png)
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5329523.png)
![1-[2-(diethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5329532.png)
![N-butyl-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5329535.png)


![methyl 2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5329545.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}pyrazin-2-amine](/img/structure/B5329547.png)
![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B5329548.png)